1,2,3,4,5,8-Hexachloronaphthalene
Description
Properties
IUPAC Name |
1,2,3,4,5,8-hexachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-2-4(12)6-5(3)7(13)9(15)10(16)8(6)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDNPCENWGYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145832 | |
| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-93-3 | |
| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4,5,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of naphthalene in a reactor, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially dechlorinated naphthalenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalenes.
Substitution: Naphthalenes with substituted functional groups.
Scientific Research Applications
1,2,3,4,5,8-Hexachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on the chemical and physical properties of naphthalene derivatives.
Biology: Investigated for its potential toxicological effects on living organisms, particularly in studies related to environmental contamination and bioaccumulation.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8-Hexachloronaphthalene involves its interaction with various molecular targets and pathways. The compound can bind to cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | PCN 66 | PCN 67 |
|---|---|---|---|
| Molecular Weight (g/mol) | 334.84 | 334.84 | 334.84 |
| Log Kow | ~7.59 | ~7.59 | ~7.59 |
| Water Solubility | Insoluble | Insoluble | Insoluble |
| Vapor Pressure (Pa) | <0.01 at 25°C | <0.01 at 25°C | <0.01 at 25°C |
| TEF Range | Not established | 0.001–0.01 | 0.001–0.01 |
| Bioaccumulation Factor | High | Very High | Very High |
Table 2: Human Tissue Concentrations (Selected PCNs)
| Congener | Concentration in Adipose Tissue (pg/g lipid) | Study Population |
|---|---|---|
| PCN 66 | ~100 (males), ~47 (females) | New York City, 2009 |
| PCN 67 | ~16% of total PCNs | Sweden, 1998 |
Q & A
Q. What are the primary mechanisms of HxCN toxicity in mammalian models, and how do they compare to other polychlorinated naphthalenes (PCNs)?
HxCN induces toxicity through bioaccumulation and persistent activation of the aryl hydrocarbon receptor (AhR), leading to CYP1A1/2 enzyme induction, which disrupts metabolic pathways and causes oxidative stress. Studies in rats show liver damage, thymic atrophy, and reproductive dysfunction . Compared to other PCNs, HxCN exhibits higher bioaccumulative potential and AhR affinity, similar to dioxins, but with lower acute toxicity than TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .
Methodological Insight : Use radiolabeled HxCN (e.g., [¹⁴C]-HxCN) to track tissue distribution and excretion rates in rodent models. Combine histopathology with gene expression analysis (e.g., RT-qPCR for CYP1A1) to quantify mechanistic effects .
Q. How do experimental designs account for HxCN’s slow turnover rate in chronic exposure studies?
Due to its slow elimination (half-life >30 days in rats), chronic studies employ repeated low-dose administrations to mimic environmental accumulation. Key parameters include measuring liver-to-body weight ratios, plasma clearance rates, and fecal excretion profiles . Dose selection should avoid maternal toxicity in prenatal studies to isolate fetal effects .
Methodological Insight : Use gas chromatography-mass spectrometry (GC-MS) for precise quantification of HxCN in biological matrices. Validate recovery rates using spiked samples to address matrix interference .
Q. What analytical methods are recommended for detecting HxCN in environmental and biological samples?
GC-MS with electron capture detection (ECD) is the gold standard due to HxCN’s high chlorine content and low volatility. For tissue samples, perform Soxhlet extraction with hexane, followed by silica gel cleanup to remove lipids . Confirmatory analysis via high-resolution mass spectrometry (HRMS) is advised for complex matrices .
Advanced Research Questions
Q. How does HxCN cross the placental barrier, and what are the implications for fetal development?
HxCN readily transfers to the fetal compartment in Wistar rats, with concentrations peaking 24–48 hours post-maternal exposure. This transplacental transfer correlates with embryotoxic effects, including reduced fetal weight and CYP1A1 induction in fetal livers, suggesting AhR-mediated developmental disruption .
Methodological Insight : Administer [¹⁴C]-HxCN to pregnant rats at specific gestational stages (e.g., organogenesis). Use autoradiography or liquid scintillation counting to quantify fetal uptake. Pair with immunohistochemistry to localize CYP1A1 expression in placental and fetal tissues .
Q. What dose-response relationships exist between HxCN exposure and AhR activation, and how do these inform risk assessment?
HxCN exhibits a non-linear dose-response curve for AhR activation, with significant CYP1A1 induction observed at doses as low as 1 μg/kg in rats. However, its relative potency (REP) is 0.001–0.01 compared to TCDD, requiring higher environmental concentrations to trigger similar effects .
Methodological Insight : Conduct luciferase reporter assays (e.g., CALUX®) to measure AhR activation. Compare EC₅₀ values across PCN congeners to establish REPs .
Q. How do contradictory findings on HxCN’s teratogenicity inform study design in prenatal toxicology?
While some studies report teratogenic effects (e.g., skeletal malformations), others attribute findings to maternal toxicity. To resolve contradictions, use dose ranges below the maternal no-observed-adverse-effect level (NOAEL) and include endpoints like placental CYP1A1 activity as a biomarker of fetal exposure .
Methodological Insight : Apply the OECD Guideline 414 for prenatal developmental toxicity testing, with modifications to include molecular endpoints (e.g., RNA-seq for AhR pathway genes) .
Data Contradictions & Resolution
- Bioaccumulation vs. Acute Toxicity : While HxCN’s bioaccumulation is well-documented , its acute toxicity (LD₅₀ = 50–120 mg/kg in rats ) is lower than other POPs. Resolve by contextualizing exposure duration: chronic low-dose studies better reflect real-world risks.
- Teratogenicity Uncertainty : Conflicting reports stem from variable maternal dosing. Standardize protocols using toxicokinetic modeling to ensure fetal-specific exposure metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
